2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride Highly κ/μ-selective potent κ ligand; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 130497-33-5
VCID: VC0006448
InChI: InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
SMILES: C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Molecular Formula: C18H25Cl3N2O
Molecular Weight: 391.8 g/mol

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

CAS No.: 130497-33-5

Cat. No.: VC0006448

Molecular Formula: C18H25Cl3N2O

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride - 130497-33-5

CAS No. 130497-33-5
Molecular Formula C18H25Cl3N2O
Molecular Weight 391.8 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
Standard InChI Key NGVLSOWJSUUYDE-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Canonical SMILES C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central ethanone group bridging two pharmacophoric elements:

  • Aryl moiety: A 3,4-dichlorophenyl ring providing hydrophobic interactions and electron-withdrawing effects .

  • Piperidine-pyrrolidinylmethyl system: A nitrogen-rich heterocyclic ensemble contributing to receptor binding and solubility modulation .

The hydrochloride salt enhances aqueous solubility (1.238 g/cm³ density) , critical for in vivo administration.

Physicochemical Profile

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₈H₂₅Cl₃N₂O
Molecular Weight391.76 g/mol
Boiling Point521.7°C at 760 mmHg
Flash Point269.3°C
Solubility (DMSO)5 mg/mL at 12.76 mM
LogP4.69
HS Code2933990090

The logP value of 4.69 indicates moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability.

Synthesis and Analytical Characterization

Synthetic Route

The synthesis involves three stages:

  • Core formation: Condensation of 3,4-dichlorophenylacetic acid with 2-(pyrrolidin-1-ylmethyl)piperidine using coupling reagents (e.g., HATU or EDCl) .

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

  • Purification: Recrystallization from methanol/ethyl acetate yields >98% purity .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 1H, aryl), 7.62 (dd, 1H, aryl), 4.15 (m, 1H, piperidine), 3.45 (s, 2H, CH₂N) .

  • HPLC: Retention time 8.2 min (C18 column, 70:30 acetonitrile/water) .

Pharmacological Profile

Opioid Receptor Affinity

BRL 52537 hydrochloride exhibits nanomolar affinity for κ-opioid receptors (KOR) with marked selectivity over μ-opioid receptors (MOR):

Receptor SubtypeKi (nM)Selectivity (κ/μ)Source
κ-Opioid0.246,500-fold
μ-Opioid1560

This selectivity underpins its reduced abuse liability compared to non-selective opioids .

Antinociception

  • Tail-flick test: ED₅₀ = 0.05 mg/kg (25× morphine potency) .

  • Mechanism: Dual KOR agonism and TTX-resistant sodium channel inhibition in DRG neurons .

Neuroprotection

  • Middle cerebral artery occlusion (MCAO) model:

    • 72% infarct volume reduction in wild-type male mice .

    • No efficacy in nNOS⁻/⁻ mutants or female mice, implicating nitric oxide pathway modulation .

Preclinical Applications and Mechanisms

Cerebral Ischemia/Reperfusion Injury

BRL 52537 hydrochloride attenuates neuronal apoptosis via:

  • STAT3 phosphorylation: Upregulation by 3.8-fold versus controls .

  • Caspase-3 suppression: 60% reduction in expression .

Chronic Pain Models

  • TTX-resistant sodium current inhibition: 45% blockade at 10 μM in rat DRG neurons .

  • Gender dimorphism: Efficacy correlates with testosterone levels in male rodents .

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